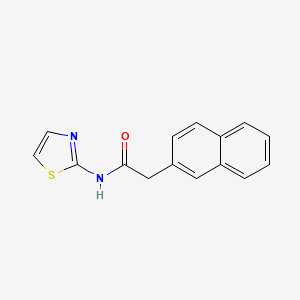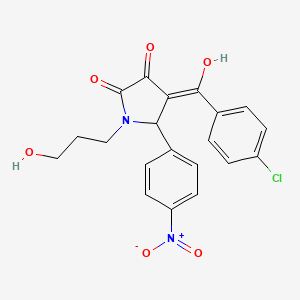
1-isonicotinoyl-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isonicotinoyl-4-methyl-1,4-diazepane (INMD) is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a heterocyclic compound that contains a diazepane ring and an isonicotinoyl group. INMD has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of 1-isonicotinoyl-4-methyl-1,4-diazepane is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells. It has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival. 1-isonicotinoyl-4-methyl-1,4-diazepane has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
1-isonicotinoyl-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. 1-isonicotinoyl-4-methyl-1,4-diazepane has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-isonicotinoyl-4-methyl-1,4-diazepane has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation of 1-isonicotinoyl-4-methyl-1,4-diazepane is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-isonicotinoyl-4-methyl-1,4-diazepane. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research could focus on developing new synthetic methods for 1-isonicotinoyl-4-methyl-1,4-diazepane, which could improve its solubility and increase its potential therapeutic applications. Additionally, further studies could investigate the potential use of 1-isonicotinoyl-4-methyl-1,4-diazepane in combination with other therapeutic agents for the treatment of various diseases.
合成方法
1-isonicotinoyl-4-methyl-1,4-diazepane can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 1,4-diazepane in the presence of a dehydrating agent such as thionyl chloride. Other methods include the reaction of isonicotinoyl chloride with 1,4-diazepane or the reaction of isonicotinamide with 1,4-diazepane in the presence of a dehydrating agent.
科学研究应用
1-isonicotinoyl-4-methyl-1,4-diazepane has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 1-isonicotinoyl-4-methyl-1,4-diazepane has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-2-8-15(10-9-14)12(16)11-3-5-13-6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWVLOGIPWXEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![4-cyclobutyl-N-[2-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrimidin-2-amine](/img/structure/B5376760.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376774.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)

![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376826.png)
![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)

![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)